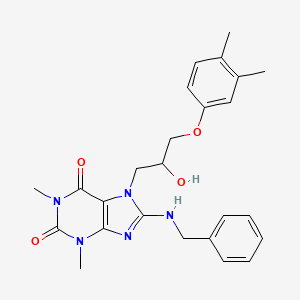
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that features a purine core. This compound is noteworthy due to its potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups endows it with distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Purine Core: : The purine core can be synthesized through cyclization reactions involving formamide and an appropriate β-amino acid derivative.
Attachment of Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution using benzylamine.
Hydroxypropyl Group Addition: : The hydroxypropyl group is added through an epoxide ring-opening reaction with 3-(3,4-dimethylphenoxy)propanol.
Methylation: : Methylation at specific positions is achieved using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial context, these synthetic steps are typically scaled up using optimized reaction conditions and continuous flow processes to ensure high yields and purity. Catalysts and specific solvents are chosen to enhance reaction efficiency and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the hydroxypropyl group can be oxidized to a carbonyl group.
Reduction: : The compound can be reduced, targeting the purine core to yield various reduced derivatives.
Substitution: : The benzylamino group can undergo electrophilic substitution, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: : Alkyl halides or acyl halides under base catalysis.
Major Products
These reactions can yield derivatives with modified functional groups, potentially altering the compound's biological activity and chemical properties.
Applications De Recherche Scientifique
This compound's diverse functionality makes it a valuable tool in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: : Potential therapeutic agent for diseases involving purine metabolism.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Targets enzymes like phosphodiesterases and adenosine receptors.
Pathways Involved: : Modulates cyclic nucleotide signaling pathways, affecting cellular processes like metabolism, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
When compared to other purine derivatives:
Unique Functional Groups: : The presence of both benzylamino and 3,4-dimethylphenoxy groups sets it apart.
Enhanced Biological Activity: : The hydroxypropyl group contributes to its unique pharmacokinetic properties.
List of Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
This compound’s unique structure and reactivity make it a subject of ongoing research and potential industrial applications. It stands out due to its complex synthesis, diverse reactivity, and broad range of applications.
Propriétés
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLUBLCFAJPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














